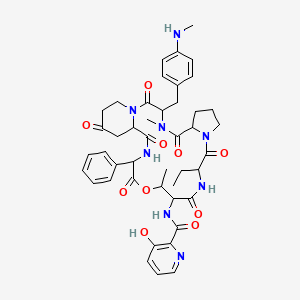

Pristinamycin IB

Description

Properties

Molecular Formula |

C44H52N8O10 |

|---|---|

Molecular Weight |

852.9 g/mol |

IUPAC Name |

N-[12-ethyl-4,16-dimethyl-3-[[4-(methylamino)phenyl]methyl]-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C44H52N8O10/c1-5-30-41(58)51-21-10-13-31(51)42(59)50(4)33(23-26-15-17-28(45-3)18-16-26)43(60)52-22-19-29(53)24-32(52)38(55)49-36(27-11-7-6-8-12-27)44(61)62-25(2)35(39(56)47-30)48-40(57)37-34(54)14-9-20-46-37/h6-9,11-12,14-18,20,25,30-33,35-36,45,54H,5,10,13,19,21-24H2,1-4H3,(H,47,56)(H,48,57)(H,49,55) |

InChI Key |

PCOXSOQWQVRJCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pristinamycin IB on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin IB, a member of the streptogramin B class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, focusing on its interaction with the 50S ribosomal subunit. This compound, in synergy with Pristinamycin IIA (a streptogramin A antibiotic), binds to the large ribosomal subunit, leading to a bactericidal effect. This document details the binding site, the molecular interactions with 23S rRNA, and the subsequent inhibition of peptide elongation. Furthermore, it presents quantitative binding data and detailed protocols for key experimental assays used to elucidate this mechanism.

Introduction

The rise of antibiotic-resistant bacteria necessitates a deep understanding of the mechanisms of action of existing and novel antimicrobial agents. Pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis, is a synergistic combination of two distinct chemical entities: Pristinamycin I (type B streptogramins) and Pristinamycin II (type A streptogramins).[1] this compound is a derivative of Pristinamycin IA.[2] While individually bacteriostatic, the combination of type A and B streptogramins exhibits potent bactericidal activity by targeting the bacterial ribosome.[1] This guide focuses specifically on the action of this compound on the 50S ribosomal subunit, the larger of the two subunits that constitute the bacterial ribosome and the site of peptide bond formation.[3]

Mechanism of Action

The primary target of this compound is the 50S ribosomal subunit, where it obstructs the process of protein synthesis.[1][3] The mechanism can be dissected into several key stages:

-

Synergistic Binding: The action of this compound is significantly enhanced by the presence of a type A streptogramin, such as Pristinamycin IIA. Pristinamycin IIA binds first to the peptidyl transferase center (PTC) on the 50S subunit.[4] This initial binding event induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound.[4]

-

Binding Site within the Nascent Peptide Exit Tunnel (NPET): this compound binds to a site located at the entrance of the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[5][6] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The binding site of this compound partially overlaps with that of macrolide antibiotics.[7]

-

Interaction with 23S rRNA: The binding of this compound is mediated by specific interactions with nucleotides of the 23S ribosomal RNA (rRNA), which is the catalytic component of the ribosome. Key nucleotides involved in the interaction with streptogramin B antibiotics include those in the peptidyl transferase loop of domain V, such as A2058, G2061, A2062, and A2503 (E. coli numbering).[7][8]

-

Inhibition of Peptide Elongation: By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[6] This steric hindrance prevents the nascent peptide from progressing through the tunnel, thereby halting protein synthesis.[6] While it doesn't directly inhibit peptide bond formation, it effectively arrests the elongation phase of translation.[7]

-

Dissociation of Peptidyl-tRNA: The binding of streptogramin B antibiotics can also stimulate the dissociation of peptidyl-tRNA from the ribosome, contributing to the overall inhibition of protein synthesis.[9]

The synergistic action of Pristinamycin IIA and this compound is crucial for their bactericidal effect. Pristinamycin IIA inhibits the formation of the peptide bond at the PTC, while this compound blocks the exit of the nascent polypeptide chain. This dual mechanism effectively shuts down protein synthesis.[4][9]

Quantitative Data

The synergistic binding of streptogramins A and B to the ribosome has been quantified. The presence of streptogramin A significantly increases the affinity of streptogramin B for the 50S ribosomal subunit. The following table summarizes the dissociation constants (Kd) for a generic streptogramin B antibiotic, which serves as a proxy for this compound.

| Condition | Dissociation Constant (Kd) | Fold Increase in Affinity |

| Streptogramin B alone | 59 nM | - |

| Streptogramin B + Streptogramin A | 13.3 nM | ~4.4x |

Data from quantitative binding studies of [G-3H]streptogramin B with high-salt-washed ribosomes in the presence and absence of streptogramin A.[10]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[11]

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of the inhibitor is quantified by measuring the reduction in the amount of synthesized protein.[11]

Protocol:

-

Preparation of Cell-Free Extract:

-

Grow a bacterial culture (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate to remove cell debris and collect the supernatant (S30 extract).

-

Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, an energy mix (ATP, GTP, creatine phosphate, creatine kinase), a mixture of amino acids, and the mRNA template for the reporter protein.

-

Add varying concentrations of this compound (and Pristinamycin IIA for synergy studies) to the reaction mixtures. A control reaction with no antibiotic should be included.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).[12]

-

-

Quantification of Protein Synthesis:

-

If using a luciferase reporter, add luciferin substrate and measure the luminescence using a luminometer.[11]

-

If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Alternatively, radiolabeled amino acids (e.g., [³⁵S]-methionine) can be used, and the synthesized protein can be quantified by SDS-PAGE and autoradiography.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the antibiotic compared to the no-antibiotic control.

-

Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

-

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNA transcripts, revealing where ribosomes are stalled by an antibiotic.[13][14]

Principle: Ribosomes actively translating an mRNA protect a segment of the mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the genome to determine the precise location and density of ribosomes.

Protocol:

-

Cell Treatment and Lysis:

-

Treat a bacterial culture with this compound at a specific concentration and for a defined time.

-

Rapidly harvest the cells and lyse them in a buffer containing an elongation inhibitor (e.g., chloramphenicol) to "freeze" the ribosomes on the mRNA.

-

-

Nuclease Digestion:

-

Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest the mRNA that is not protected by ribosomes.

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Load the nuclease-treated lysate onto a sucrose density gradient and separate the monosomes (single ribosomes) by ultracentrifugation.

-

Extract the RNA from the monosome fraction.

-

-

Library Preparation and Sequencing:

-

Purify the RPFs (typically 20-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the bacterial genome.

-

Determine the positions of the 5' end of each read, which corresponds to the leading edge of the ribosome.

-

Analyze the distribution of ribosome footprints along transcripts to identify sites of ribosome stalling induced by this compound.

-

Toeprinting Assay

The toeprinting assay (or primer extension inhibition assay) is used to map the precise location of a stalled ribosome on a specific mRNA molecule.[15][16]

Principle: A DNA primer is annealed to an mRNA downstream of the region of interest. A reverse transcriptase extends the primer, synthesizing a complementary DNA (cDNA) strand. When the reverse transcriptase encounters a stalled ribosome, it stops, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the position of the ribosome on the mRNA.[16]

Protocol:

-

In Vitro Translation and Ribosome Stalling:

-

Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and other necessary components.

-

Add this compound to induce ribosome stalling.

-

Incubate the reaction to allow translation to proceed and stalling to occur.

-

-

Primer Annealing and Extension:

-

Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected stalling site.

-

Anneal the primer to the mRNA by heating and then cooling the mixture.

-

Add reverse transcriptase and dNTPs to the reaction.

-

Incubate to allow for primer extension.

-

-

Analysis of cDNA Products:

-

Stop the reaction and purify the cDNA products.

-

Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.

-

Include a sequencing ladder of the same mRNA template to precisely determine the size of the toeprint fragment.

-

Visualize the radiolabeled or fluorescently labeled cDNA fragments by autoradiography or fluorescence imaging.

-

-

Interpretation:

-

The appearance of a specific truncated cDNA fragment in the presence of this compound indicates the position of the stalled ribosome. The 3' end of the toeprint is typically located 15-18 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Synergistic mechanism of this compound and IIA on the 50S ribosome.

Experimental Workflow for Ribosome Footprinting

Caption: Workflow for identifying ribosome stalling sites using ribosome footprinting.

Logical Relationship in Toeprinting Assay

Caption: Logical flow of the toeprinting assay to detect ribosome stalling.

References

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 7. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]

The intricate pathway of Pristinamycin IB Biosynthesis in Streptomyces pristinaespiralis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin IB, a key component of the potent streptogramin antibiotic mixture produced by the bacterium Streptomyces pristinaespiralis, is a branched cyclic hexadepsipeptide with significant therapeutic value. Its complex structure is assembled through a sophisticated enzymatic machinery, primarily involving non-ribosomal peptide synthetases (NRPSs). This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the genetic framework, enzymatic players, and the experimental methodologies used to elucidate this fascinating pathway.

The Genetic Blueprint: The Pristinamycin Supercluster

The genes responsible for the biosynthesis of both Pristinamycin I and II are located within a massive ~210 kb "supercluster" of genes.[1][2] A notable feature of this supercluster is that the genes for the two distinct pristinamycin components are not segregated but are interspersed throughout the region.[1][2] This unique genetic organization is thought to be a mechanism to ensure the coordinated production of both synergistic compounds.[1]

The Molecular Architects: Non-Ribosomal Peptide Synthetases

The synthesis of this compound is orchestrated by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymes activate and sequentially link the precursor molecules to form the final complex structure. The core NRPS machinery for this compound synthesis consists of three key proteins: SnbA, SnbC, and SnbDE.[3]

Precursor Molecules

The construction of the this compound backbone requires a specific set of building blocks. These precursor molecules are:

-

3-hydroxypicolinic acid

-

L-threonine

-

L-aminobutyric acid

-

L-proline

-

4-N,N-dimethylamino-L-phenylalanine (DMAPA)

-

4-oxo-L-pipecolic acid

-

L-phenylglycine[1]

The biosynthesis of some of these non-standard precursors involves dedicated enzymatic pathways encoded within the pristinamycin gene cluster. For example, the pap gene cluster is responsible for the synthesis of DMAPA, while the pglA-E operon directs the formation of L-phenylglycine.[1][4]

Quantitative Data on this compound Biosynthesis

The following tables summarize the available quantitative data related to the enzymes and production of this compound.

Table 1: Purification and Properties of this compound Synthetases

| Enzyme | Function | Purification Fold | Estimated Molecular Weight (Mr) |

| SnbA | Activates 3-hydroxypicolinic acid | 200-fold | 67,000 |

| SnbC | Activates and incorporates L-threonine and L-aminobutyric acid | 100-fold | 240,000 (dimer) |

| SnbD | Activates L-proline and 4-dimethylamino-L-phenylalanine | 200-fold | 250,000 - 350,000 (dimer) |

| SnbE | Activates L-phenylglycine | 3,000-fold | 170,000 |

Data sourced from Thibaut et al., 1997.[5]

Table 2: Fermentation Yields of Pristinamycin

| Fermentation Condition | Pristinamycin Yield | Reference |

| Standard Batch Fermentation | 0.4 g/L | [6] |

| Batch Fermentation with Adsorbent Resin | 1.13 g/L | [6] |

| Fermentation with Glycine Feeding and Adsorbent Resin | 616 mg/L | [7] |

| Fermentation of Genetically Engineered Strain G 4-17 | 0.90 g/L | [8] |

Visualizing the Biosynthetic and Experimental Pathways

To better understand the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

References

- 1. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies [mdpi.com]

- 2. How to make a guide RNA for a Cas9 knockout | Corn Lab [cornlab.com]

- 3. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publish.obsidian.md [publish.obsidian.md]

- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evolution of Streptomyces pristinaespiralis for resistance and production of pristinamycin by genome shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pristinamycin IB: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Pristinamycin IB, a key component of the pristinamycin antibiotic complex. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Chemical Structure

This compound is a member of the streptogramin B class of antibiotics. It is a cyclic hexadepsipeptide antibiotic. Its chemical identity is well-established, and it is also known by the synonyms Ostreogrycin B2 and Virginiamycin S1.

IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide[1]

The core structure of this compound is closely related to Pristinamycin IA. The distinguishing feature of this compound is the presence of an N-methyl-4-(methylamino)phenylalanine residue, in contrast to the N-methyl-4-(dimethylamino)phenylalanine found in Pristinamycin IA. This seemingly minor difference in a single methyl group can influence the molecule's biological activity and physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C44H52N8O10 | [2] |

| Molecular Weight | 852.93 g/mol | [2] |

| Melting Point | Data not available for this compound. For Pristinamycin IA: 198 °C. | [3] |

| Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | [4] |

| pKa | Data not available. |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific and validated experimental protocols. The following sections detail generalized methodologies that are applicable for the characterization of antibiotic compounds like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

A standard capillary melting point apparatus can be used.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Determination of Solubility

Solubility is a crucial parameter that affects a drug's absorption and distribution. It is typically determined in a range of solvents relevant to pharmaceutical formulation and biological systems.

Methodology (Shake-Flask Method):

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate buffer at various pH values) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups like this compound, the pKa values are critical for understanding its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.

Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis

Pristinamycin is a combination of two structurally different components: Group A (macrolactones, e.g., Pristinamycin IIA) and Group B (cyclic depsipeptides, e.g., this compound). These two components act synergistically to inhibit bacterial protein synthesis, leading to a potent bactericidal effect that is often greater than the sum of their individual activities.

The primary target for both components is the 50S subunit of the bacterial ribosome.

Synergistic action of Pristinamycin components on the bacterial ribosome.

Workflow for Determining Physicochemical Properties:

The logical workflow for characterizing a new batch of this compound would follow a sequence of experiments to ascertain its identity, purity, and key physical properties.

References

An In-Depth Technical Guide to the Spectrum of Activity of Pristinamycin IB Against Gram-Positive Bacteria

Pristinamycin is a streptogramin antibiotic derived from Streptomyces pristinaespiralis. It is a synergistic combination of two structurally distinct components: Pristinamycin IIA (a streptogramin A) and Pristinamycin IA (a streptogramin B)[1]. The user's query specifically requests information on Pristinamycin IB; it is important to note that Pristinamycin IA is the primary streptogramin B component. These components act synergistically to achieve a potent bactericidal effect, which can be up to 100 times greater than that of the individual components[1]. While each component alone typically exhibits only moderate bacteriostatic activity, their combined action is crucial for its clinical efficacy[1]. This guide focuses on the activity of this antibiotic complex against Gram-positive bacteria, with a particular emphasis on the role of the streptogramin B component.

Data Presentation: In Vitro Susceptibility

Pristinamycin demonstrates a broad spectrum of activity against many Gram-positive cocci, including strains resistant to other classes of antibiotics like macrolides[1][2][3]. However, quantitative data on the Minimum Inhibitory Concentration (MIC) for this compound alone is limited in publicly available literature, as the synergistic combination is the subject of most clinical and laboratory studies. The following table summarizes the MIC data for the complete Pristinamycin complex (IA/IB and IIA) against key Gram-positive pathogens.

| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 127 | 2 | >16 | - | [4] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 2 | >16 | - | [4] |

| Streptococcus pneumoniae | Erythromycin-Resistant | - | - | - | 0.25 - 2 | Diminished Killing of Pneumococci by Pristinamycin Demonstrated by Time-Kill Studies |

| Enterococcus faecium | - | 15 | - | - | ≤1.56 | [3] |

| Enterococcus faecalis | - | 94 | - | - | ≥3.12 (for 58 isolates) | [3] |

| Oral Streptococci | - | - | - | - | 0.03 - 1 | In-vitro susceptibility of oral streptococci to pristinamycin |

Note: The data presented is for the synergistic combination of Pristinamycin components. Enterococcal species, particularly E. faecalis, are generally less susceptible to pristinamycin in vitro, which may be due to natural resistance to streptogramin A[2].

Experimental Protocols

The determination of in vitro susceptibility of Gram-positive bacteria to Pristinamycin is typically performed using standardized methods such as broth microdilution or agar dilution, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Preparation of Inoculum:

-

Select three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of Pristinamycin Dilutions:

-

Prepare a stock solution of Pristinamycin powder in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in CAMHB to twice the highest desired final concentration.

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the concentrated Pristinamycin solution to the first column of wells, resulting in the highest test concentration.

-

Perform serial twofold dilutions by transferring 100 µL from each well to the subsequent well across the plate. Discard the final 100 µL from the last dilution well.

c. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final test range.

-

Include a growth control well containing only inoculum and broth, and a sterility control well containing only broth.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet at the bottom of the well).

-

The MIC is the lowest concentration of Pristinamycin that completely inhibits visible growth of the organism[5].

2. Agar Dilution Method

This method is considered a reference for susceptibility testing and involves incorporating the antibiotic directly into the agar medium.

a. Preparation of Antibiotic-Containing Plates:

-

Prepare a series of Pristinamycin stock solutions at 10 times the desired final concentrations in the agar.

-

For each concentration, add 2 mL of the antibiotic stock solution to 18 mL of molten and cooled (to 45-50°C) Mueller-Hinton Agar.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no antibiotic.

b. Preparation of Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

c. Inoculation and Incubation:

-

Using an inoculum-replicating device, spot a defined volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the growth control. This delivers a final inoculum of approximately 10⁴ CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

d. Interpretation of Results:

-

The MIC is the lowest concentration of Pristinamycin that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.

Mandatory Visualizations

Mechanism of Action on the Bacterial Ribosome

Pristinamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The two components act in a sequential and synergistic manner. Pristinamycin IIA binds first, inducing a conformational change in the ribosome that increases the binding affinity for Pristinamycin IA (the streptogramin B component). Pristinamycin IA then binds within the nascent peptide exit tunnel, physically obstructing the path of the elongating polypeptide chain and causing a premature release of incomplete peptides.[6][7]

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of Pristinamycin using the broth microdilution method.

Mechanisms of Resistance to Streptogramins

Gram-positive bacteria, particularly staphylococci, can develop resistance to streptogramins through several mechanisms. These mechanisms can prevent the antibiotic from reaching its target, modify the target itself, or inactivate the drug.

References

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Pristinamycin from Streptomyces species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin, a potent streptogramin antibiotic, has been a valuable tool in combating bacterial infections for decades. Produced by the filamentous bacterium Streptomyces pristinaespiralis, this antibiotic is a synergistic mixture of two structurally distinct components: Pristinamycin I (PI), a cyclic hexadepsipeptide, and Pristinamycin II (PII), a polyunsaturated macrolactone. This technical guide provides a comprehensive overview of the discovery, isolation, and production of Pristinamycin, with a focus on the scientific methodologies and quantitative data relevant to researchers and drug development professionals. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, alongside a visualization of the complex regulatory network governing its biosynthesis.

Introduction

Pristinamycin is a secondary metabolite derived from Streptomyces pristinaespiralis. It is primarily used in the treatment of staphylococcal and streptococcal infections. The antibiotic consists of two components that act synergistically to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent bactericidal effect that can be up to 100 times stronger.[1] Pristinamycin is typically produced in a ratio of approximately 30% Pristinamycin IA and 70% Pristinamycin IIA.[1][2] The biosynthesis of these complex molecules is governed by a large ~210 kb gene supercluster in S. pristinaespiralis.[1]

The Producing Microorganism: Streptomyces pristinaespiralis

The primary producer of Pristinamycin is Streptomyces pristinaespiralis. Several strains have been utilized in research and industrial production, including S. pristinaespiralis ATCC 25486, Pr11, and DSMZ 40338.[2][3] These are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites. The life cycle of Streptomyces involves the formation of a substrate mycelium followed by the development of aerial hyphae that differentiate into spores.[4] Antibiotic production is typically initiated during the stationary phase of growth in liquid culture, coinciding with morphological differentiation on solid media.[4]

Fermentation for Pristinamycin Production

The production of Pristinamycin is achieved through submerged fermentation of S. pristinaespiralis. The composition of the fermentation medium and the culture conditions are critical for optimizing the yield of the antibiotic.

Fermentation Media

A variety of media have been developed for the cultivation of S. pristinaespiralis and the production of Pristinamycin. The selection of carbon and nitrogen sources, as well as minerals, significantly impacts the final titer.

Table 1: Composition of Fermentation Media for Pristinamycin Production

| Medium Component | Concentration (g/L) | Reference |

| Medium 1 (for Strain 5647) | [5] | |

| Enzymatic Casein Hydrolysate | 12 | |

| Glucose (hydrated) | 12 | |

| Meat Extract | 3.6 | |

| Soya Oil | 0.6 (v/v) | |

| Medium 2 (MPS2) | [2] | |

| Malonic Acid | 7.5 | |

| L-Arginine | 2.0 | |

| L-Glutamate | 1.5 | |

| MgSO₄·7H₂O | 0.3 | |

| FeSO₄·7H₂O | 0.015 | |

| ZnSO₄·7H₂O | 0.55 | |

| 3-morpholinopropanesulfonic acid | 20 | |

| K₂HPO₄ | 0.5 | |

| CaCl₂·2H₂O | 0.6 | |

| Glucose | 30 | |

| Optimized Medium | [1] | |

| Soluble Starch | 20.95 | |

| MgSO₄·7H₂O | 5.67 |

Fermentation Protocol

The following is a generalized protocol for the submerged fermentation of S. pristinaespiralis for Pristinamycin production based on available literature.

Experimental Protocol: Submerged Fermentation of S. pristinaespiralis

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., a medium containing enzymatic casein hydrolysate, glucose, and meat extract) with spores or a vegetative mycelium of S. pristinaespiralis.[5]

-

Incubate the seed culture at 26-28°C with shaking (e.g., 250 rpm) for a specified period to achieve sufficient biomass.[2][5]

-

-

Production Fermentation:

-

Prepare the production medium in a fermentation vessel (e.g., 800 L fermenter). A typical medium might contain enzymatic casein hydrolysate, glucose, meat extract, soya oil, and calcium carbonate.[5]

-

Sterilize the medium by autoclaving (e.g., 120°C for 40 minutes).[5] A sterile glucose solution may be added post-sterilization.[5]

-

Adjust the pH of the medium to between 6.5 and 7.2.[5]

-

Inoculate the production medium with the seed culture.

-

Maintain the fermentation under aerobic conditions with controlled temperature (26-27°C) and aeration (e.g., 5 m³/hour).[5]

-

Monitor the fermentation for parameters such as pH, biomass, and Pristinamycin concentration over a period of several days (e.g., 120 hours).[2]

-

Extraction and Purification of Pristinamycin

Following fermentation, Pristinamycin is isolated from the culture broth through a multi-step extraction and purification process.

Extraction Protocol

The following protocol outlines a common method for the extraction of Pristinamycin from the fermentation broth.

Experimental Protocol: Solvent Extraction of Pristinamycin

-

Acidification and Filtration:

-

Solvent Extraction:

-

Concentration and Precipitation:

Purification

The crude Pristinamycin can be further purified using chromatographic techniques. A more detailed industrial purification process involves the use of macroporous resins and crystallization.

Experimental Protocol: Purification of Pristinamycin

-

Decolorization and Resin Adsorption:

-

Elution and Further Decolorization:

-

The Pristinamycin is eluted from the resin, and the resulting solution can be further decolorized with activated carbon.[6]

-

-

Crystallization:

Quantitative Analysis of Pristinamycin Production

The quantification of Pristinamycin is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Table 2: Pristinamycin Production Yields under Various Fermentation Conditions

| Fermentation Scale | Carbon Source | Strain | Pristinamycin Yield | Reference |

| Shake Flask | Date Fruit Extract | S. pristinaespiralis DSMZ 40338 | 51.0 mg/L | [2] |

| Shake Flask | Glucose | S. pristinaespiralis | 43.1 mg/L | [7] |

| Shake Flask | Date Syrup | S. pristinaespiralis | 50.4 mg/L | [7] |

| 2 L Bioreactor | Date Syrup | S. pristinaespiralis | 66.6 mg/L | [7] |

| 5 L Bioreactor | Optimized Medium | S. pristinaespiralis CGMCC 0957 | 1.01 g/L | [1] |

| 100 L Bioreactor | Date Syrup | S. pristinaespiralis | 39.0 mg/L | [7] |

| Shake Flask (Optimized) | Optimized Medium | S. pristinaespiralis CGMCC 0957 | 1.30 g/L | [1] |

HPLC Analysis Protocol

Experimental Protocol: HPLC Analysis of Pristinamycin

-

Instrumentation: Waters Alliance e2695 Separation Module with a 2489 UV/Vis detector.[8]

-

Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm.[8]

-

Mobile Phase: Isocratic mixture of 0.2% orthophosphoric acid and acetonitrile (63:37 v/v).[8]

-

Flow Rate: 1.5 ml/min.[8]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 10 µl.[8]

-

Detection Wavelength: 206 nm.[8]

-

Diluent: Water:acetonitrile (60:40 v/v).[8]

-

Retention Times: Pristinamycin elutes at approximately 3.5 minutes under these conditions.[8]

Regulatory Control of Pristinamycin Biosynthesis

The production of Pristinamycin in S. pristinaespiralis is tightly regulated by a complex signaling cascade involving multiple transcriptional regulators. This network is triggered by small diffusible signaling molecules known as γ-butyrolactones (GBLs).

Signaling Pathway

The regulatory pathway involves a series of repressors and activators that fine-tune the expression of the Pristinamycin biosynthetic genes. A key pleiotropic regulator, SpbR, acts as a receptor for GBL-like molecules.[4] The binding of these molecules to SpbR initiates a cascade that ultimately leads to the activation of Pristinamycin production.

Caption: Regulatory cascade of Pristinamycin biosynthesis in S. pristinaespiralis.

Experimental Workflows

The overall process of Pristinamycin production and isolation can be visualized as a series of interconnected workflows.

Caption: General workflow for Pristinamycin production and isolation.

Conclusion

The discovery and isolation of Pristinamycin from Streptomyces pristinaespiralis represent a significant achievement in the field of antibiotic research. The synergistic action of its two components provides a powerful therapeutic option against a range of bacterial pathogens. This guide has provided a detailed overview of the technical aspects of Pristinamycin production, from the cultivation of the producing organism to the final purification of the antibiotic. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, facilitating further studies on the optimization of Pristinamycin production and the development of novel streptogramin antibiotics. The elucidation of the complex regulatory network governing its biosynthesis opens avenues for genetic engineering strategies to enhance yields and produce novel derivatives.

References

- 1. Medium optimization based on statistical methodologies for pristinamycins production by Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]

- 6. CN102465164A - Preparation method of pristinamycin - Google Patents [patents.google.com]

- 7. Pristinamycin production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of peptide synthetases involved in pristinamycin I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of a Prolific Antibiotic Factory: An In-depth Guide to the Pristinamycin Biosynthetic Gene Supercluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular organization of the pristinamycin biosynthetic gene supercluster in Streptomyces pristinaespiralis. Pristinamycin is a potent antibiotic mixture of two structurally distinct synergistic compounds: the polyketide-peptide hybrid Pristinamycin II (PII) and the non-ribosomal cyclic hexadepsipeptide Pristinamycin I (PI).[1][2] The genetic blueprint for this antibiotic factory is encoded in a massive ~210 kb "supercluster," a contiguous region of DNA that also harbors a cryptic polyketide synthase gene cluster.[2][3] This guide delves into the genetic components, regulatory networks, and experimental methodologies crucial for understanding and engineering the production of this clinically significant antibiotic.

I. The Pristinamycin Gene Supercluster: A Tabular Overview

The pristinamycin supercluster is a mosaic of genes responsible for the biosynthesis of PI and PII, precursor supply, regulation, and resistance. The following tables summarize the key genetic components identified within this supercluster.

A. Pristinamycin I (PI) Biosynthetic Genes

Pristinamycin I is assembled by a non-ribosomal peptide synthetase (NRPS) machinery. The core biosynthetic genes are detailed below.

| Gene Name | Protein Product | Size (Amino Acids) | Proposed Function[2][4][5] |

| snbA | Pristinamycin I synthetase I | 582 | Adenylation of 3-hydroxypicolinic acid (starter unit)[5][6] |

| snbC | Pristinamycin I synthetase II | 2566 | Incorporation of L-threonine and L-aminobutyric acid[4][5] |

| snbDE | Pristinamycin I synthetase III | - | Incorporation of L-proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine[2] |

| pipA | 4-oxo-L-pipecolic acid reductase | - | Modification of the pipecolic acid precursor[7] |

| pglA-E | Phenylglycine biosynthesis enzymes | - | Synthesis of the non-proteinogenic amino acid L-phenylglycine[1][8] |

| samS | S-adenosylmethionine synthetase | - | Putative role in precursor supply[2] |

B. Pristinamycin II (PII) Biosynthetic Genes

The biosynthesis of the macrolactone ring of Pristinamycin II is governed by a modular polyketide synthase (PKS) system.

| Gene Name | Protein Product | Size (Amino Acids) | Proposed Function[2] |

| snaA | PII monooxygenase subunit | - | Tailoring of the PII backbone |

| snaB | PII monooxygenase subunit | - | Tailoring of the PII backbone |

| snaC | PII PKS module | - | Polyketide chain elongation |

| snaD | PII PKS module | - | Polyketide chain elongation |

| snaE | PII PKS/NRPS hybrid | - | Polyketide chain elongation and incorporation of an amino acid |

| snaF-Q | Various enzymes | - | Putative roles in chain modification, cyclization, and tailoring |

C. Regulatory Genes

The expression of the pristinamycin biosynthetic genes is tightly controlled by a complex cascade of regulatory proteins.

| Gene Name | Protein Product | Size (Amino-Acids) | Function[9][10][11][12] |

| spbR | γ-butyrolactone receptor | 228 | Global regulator, binds γ-butyrolactone-like signaling molecules[10] |

| papR1 | SARP-family transcriptional activator | 285 | Activator of pristinamycin biosynthesis[11] |

| papR2 | SARP-family transcriptional activator | - | Major activator of pristinamycin biosynthesis[13] |

| papR3 | TetR-family transcriptional repressor | - | Repressor of pristinamycin biosynthesis[7] |

| papR4 | SARP-family transcriptional activator | - | Activator of pristinamycin biosynthesis[7] |

| papR5 | TetR-family transcriptional repressor | - | Repressor of pristinamycin biosynthesis and morphological differentiation[7] |

| papR6 | Response regulator | - | Activator of pristinamycin biosynthesis[7] |

II. Visualizing the Molecular Organization and Regulatory Cascade

To better understand the intricate relationships within the pristinamycin supercluster, the following diagrams illustrate the gene organization and the regulatory signaling pathway.

References

- 1. Identification and functional characterization of phenylglycine biosynthetic genes involved in pristinamycin biosynthesis in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 9. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]

A Technical Guide to Pristinamycin IB: A Depsipeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Pristinamycin IB, a key component of the pristinamycin antibiotic complex. Pristinamycin is a streptogramin antibiotic derived from the bacterium Streptomyces pristinaespiralis.[1][2] It is a synergistic mixture of two structurally unrelated compounds: Pristinamycin IIA (a streptogramin A macrolactone) and Pristinamycin I (a streptogramin B depsipeptide), which includes this compound.[1][3][4] While each component exhibits moderate bacteriostatic activity alone, their combination results in a potent, bactericidal effect that can be up to 100 times greater than the individual components.[1][2] This guide focuses on the depsipeptide component, Pristinamycin I, its mechanism, biosynthesis, and the experimental methodologies used in its study.

Core Concepts: Structure and Synergistic Mechanism

Pristinamycin I (PI) is a cyclic hexadepsipeptide antibiotic.[2][3] Its synthesis is not ribosomal; instead, it is assembled by large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs).[2][5] The precursors for PI synthesis include 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, L-phenylglycine, and other modified amino acids.[2][6]

The potent antibacterial action of pristinamycin arises from the synergistic binding of its two components to the bacterial 50S ribosomal subunit.[1][2][3] Pristinamycin IIA (PIIA), the streptogramin A component, binds first, inducing a conformational change in the ribosome that increases its affinity for the Pristinamycin I (PI) component.[7] The subsequent binding of PI locks the ribosome in an inactive state, irreversibly inhibiting protein synthesis by blocking peptide chain elongation.[1][7]

References

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 4. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Pristinamycin IB: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro efficacy of Pristinamycin IB. This compound, also known as Pristinamycin IA or Ostreogrycin B, is a streptogramin B antibiotic. It is a component of the antibiotic Pristinamycin, which is a synergistic combination of this compound (a depsipeptide) and Pristinamycin IIA (a macrolide).[1] While this compound alone exhibits only moderate bacteriostatic activity, its combination with Pristinamycin IIA results in a potent bactericidal effect, often up to 100 times more active than the individual components.[1] This synergy is a hallmark of the streptogramin class of antibiotics and is crucial for their clinical efficacy.

Antimicrobial Spectrum and Potency

Pristinamycin demonstrates a broad spectrum of activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[2] Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus faecium (VREF). The combination is also active against various streptococcal species.[1][3]

Quantitative In Vitro Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the synergistic combination of Pristinamycin (Pristinamycin I and II) against key Gram-positive pathogens. Data for this compound alone is limited due to its primary role as a synergistic component.

| Bacterial Species | Resistance Profile | Pristinamycin (I & II Combination) MIC (mg/L) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 0.5[4] |

| Streptococcus pneumoniae | Penicillin-Resistant | < 1[5] |

| Streptococcus pneumoniae | Erythromycin-Resistant | 0.25 - 2 |

| Enterococcus faecium | - | 0.50 - 4[6] |

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[5] This binding interferes with the elongation of the polypeptide chain.

The synergistic partner, Pristinamycin IIA, also binds to the 50S ribosomal subunit, but at a different site.[7] The binding of Pristinamycin IIA induces a conformational change in the ribosome that increases the binding affinity of this compound.[5][8] This cooperative binding leads to a complete and irreversible blockage of protein synthesis, resulting in a bactericidal effect.

Synergistic mechanism of Pristinamycin action on the bacterial ribosome.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol outlines a standardized method for determining the MIC of this compound, typically in combination with Pristinamycin IIA, against aerobic bacteria.

1. Preparation of Antimicrobial Stock Solution:

-

Aseptically prepare a stock solution of the antimicrobial agent(s) at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution to create a range of concentrations.

2. Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar (or another appropriate growth medium for the test organism) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Add a defined volume of each antimicrobial dilution to a separate, sterile petri dish. For example, add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve a 1:10 dilution of the drug.

-

Mix gently and allow the agar to solidify. Prepare a control plate with no antimicrobial agent.

3. Inoculum Preparation:

-

From a pure culture of the test bacterium, inoculate a suitable broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

4. Inoculation of Plates:

-

Using a multipoint inoculator, spot a defined volume (e.g., 1 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 1 x 10⁴ CFU per spot.

5. Incubation:

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.

Workflow for MIC determination by the agar dilution method.

Potential Effects on Bacterial Signaling Pathways

While the primary mechanism of this compound is the direct inhibition of protein synthesis, this action can have downstream consequences on various bacterial signaling pathways that are reliant on the continuous synthesis of regulatory proteins.

Hypothetical Impact on Quorum Sensing

Quorum sensing (QS) is a cell-density-dependent communication system in bacteria that regulates the expression of genes, often those involved in virulence and biofilm formation. This process relies on the synthesis of signaling molecules (autoinducers) and their receptors, which are proteins.

Inhibition of protein synthesis by this compound could potentially disrupt QS systems by:

-

Reducing the synthesis of autoinducer synthase enzymes: This would lead to a decrease in the production of signaling molecules.

-

Decreasing the production of receptor proteins: Without sufficient receptors, the bacteria would be unable to sense the autoinducers and activate the QS cascade.

Potential downstream effect of this compound on a generic quorum sensing pathway.

Conclusion

This compound is a critical component of the synergistic antibiotic Pristinamycin. While its individual in vitro activity is limited, its role in the potent bactericidal action of the combined drug is well-established. Its primary mechanism of inhibiting protein synthesis at the ribosomal level is effective against a wide range of Gram-positive pathogens, including those with significant resistance to other antibiotic classes. Further research into the downstream effects of this protein synthesis inhibition on bacterial signaling pathways could reveal additional mechanisms contributing to its therapeutic efficacy.

References

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pristinamycin IA | Mechanism | Concentration [selleckchem.com]

- 4. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in streptogramin research [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis and Chemical Modification of Pristinamycin IB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin IB is a member of the streptogramin B family of antibiotics, which exhibit potent activity against a range of pathogenic bacteria. Pristinamycins are produced by Streptomyces pristinaespiralis as a synergistic mixture of two structurally distinct components: the macrolactone Pristinamycin IIA (a streptogramin A) and the cyclic hexadepsipeptide Pristinamycin I (a streptogramin B). This compound is a minor congener of Pristinamycin I, differing by the presence of an N-methyl-4-(methylamino)-L-phenylalanine residue instead of the N,N-dimethyl-L-phenylalanine found in the major component, Pristinamycin IA.[1] The synergistic action of the two groups of pristinamycins, which individually are bacteriostatic, results in a potent bactericidal effect. This document provides an overview of the synthetic approaches and chemical modification strategies for this compound, along with detailed protocols to guide researchers in this field.

Biosynthesis of Pristinamycin I

The biosynthesis of Pristinamycin I is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) system encoded within the ~210 kb 'pristinamycin supercluster' of genes in Streptomyces pristinaespiralis.[1][2][3] The pathway involves the sequential condensation of seven precursor molecules. The genes responsible for the biosynthesis of both Pristinamycin I and II are interspersed within this supercluster.[3]

References

Standardized Protocols for In Vitro Pristinamycin Susceptibility Testing: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic composed of two synergistic components, pristinamycin IA (a macrolide-like streptogramin B) and pristinamycin IIA (a streptogramin A).[1][2] Both components bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[1][3][4] While the individual components are bacteriostatic, their combination is bactericidal.[1][2] Pristinamycin has demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria.[2][3]

A significant challenge in the clinical and research use of pristinamycin is the lack of universally standardized methods for in vitro susceptibility testing from major international organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] Consequently, researchers and clinicians often rely on methods adapted from other antibiotics or use quinupristin-dalfopristin (Synercid) susceptibility as a proxy.[5][6]

This document provides detailed application notes and example protocols for in vitro pristinamycin susceptibility testing based on established antimicrobial susceptibility testing (AST) methodologies. The protocols for broth microdilution, agar dilution, and disk diffusion are presented to guide researchers in developing consistent and reproducible in-house assays.

Mechanism of Action and Resistance

Pristinamycin's two components, pristinamycin IA and pristinamycin IIA, are produced by Streptomyces pristinaespiralis in a typical 30:70 ratio.[2] They synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] This dual-component action can be up to 100 times more potent than the individual components.[2]

Resistance to streptogramins can emerge through various mechanisms, and cross-resistance with macrolides and lincosamides has been observed.[3] Macrolide resistance mutations can confer resistance to the streptogramin B component of pristinamycin.[1]

Quantitative Data Summary

Due to the absence of standardized breakpoints from CLSI or EUCAST, interpretive criteria for pristinamycin are not firmly established. However, research studies provide some guidance on observed minimal inhibitory concentrations (MICs) for different bacterial isolates. The following table summarizes MIC data from various studies. It is crucial to note that these are not official breakpoints and should be used for research and informational purposes only.

| Organism | Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Agar Dilution | - | - | ≤0.5 | [7][8] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.25 | 0.5 | 0.12 - 0.5 | [9] |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Broth Microdilution | 0.12 | 0.25 | 0.06 - 0.25 | [9] |

| Mycoplasma genitalium (Macrolide-Susceptible) | - | - | 0.125 | - | [1] |

| Mycoplasma genitalium (Macrolide-Resistant) | - | - | 0.50 | - | [1] |

Note: The data presented are from individual studies and should not be considered as established clinical breakpoints.

For disk diffusion, a study on S. aureus using 15 µg pristinamycin disks suggested that isolates producing inhibition zones of 21 mm or more were generally susceptible, with MICs of 0.62 µg/mL or less.[10]

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of bacteria to pristinamycin. These are based on general CLSI and EUCAST guidelines for antimicrobial susceptibility testing and published research on pristinamycin.

Protocol 1: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of pristinamycin in a liquid medium.

Materials:

-

Pristinamycin powder of known potency

-

Appropriate solvent for pristinamycin (e.g., dimethylformamide followed by distilled water)[9]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Multipipettor

-

Incubator (35°C ± 2°C)

-

ELISA reader (optional, for automated reading)

Procedure:

-

Preparation of Pristinamycin Stock Solution:

-

Prepare a stock solution of pristinamycin at a high concentration (e.g., 1280 mg/L) by dissolving the powder in a minimal amount of dimethylformamide and then diluting with sterile distilled water.[9]

-

Further dilute the stock solution in CAMHB to twice the highest desired final concentration.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.[11]

-

Add 100 µL of the 2x pristinamycin working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range (e.g., 8 mg/L to 0.06 mg/L).[9][11] Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the appropriate volume of the diluted bacterial suspension to each well (except for a sterility control well) to achieve the final inoculum density.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of pristinamycin that completely inhibits visible bacterial growth.[12] This can be determined by visual inspection or with an ELISA reader.

-

Protocol 2: Agar Dilution

This method determines the MIC of pristinamycin by incorporating it into an agar medium.

Materials:

-

Pristinamycin powder of known potency

-

Appropriate solvent for pristinamycin

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicating device (e.g., Steers' replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Pristinamycin-Containing Agar Plates:

-

Prepare a series of pristinamycin stock solutions to achieve the desired final concentrations in the agar.

-

Melt MHA and cool to 45-50°C.

-

Add the appropriate volume of each pristinamycin stock solution to the molten agar to create a range of concentrations (e.g., 4 mg/L to 0.03 mg/L).[9]

-

Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using an inoculum replicating device, spot the bacterial suspension onto the surface of each pristinamycin-containing agar plate and a growth control plate (without antibiotic).

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of pristinamycin that completely inhibits growth, or allows for only a faint haze or a single colony.[9]

-

Protocol 3: Disk Diffusion (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of a bacterial isolate to pristinamycin.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[14]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

-

-

Application of Disks:

-

Aseptically place a 15 µg pristinamycin disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.

-

Visualizations

References

- 1. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pristinamycin - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

- 7. karger.com [karger.com]

- 8. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. academic.oup.com [academic.oup.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. apec.org [apec.org]

- 13. kairosafe.it [kairosafe.it]

- 14. asm.org [asm.org]

Application Notes and Protocols: Pristinamycin IB in Bacterial Protein Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pristinamycin IB, a streptogramin B antibiotic, as a powerful tool in the study of bacterial protein synthesis. This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for key experimental applications.

Introduction

Pristinamycin is a naturally occurring antibiotic produced by Streptomyces pristinaespiralis and is a mixture of two structurally distinct components: Pristinamycin I (PI) and Pristinamycin II (PII). This compound (PIB) is a major component of the PI group. While each component individually exhibits moderate bacteriostatic activity, their combination acts synergistically, resulting in potent bactericidal effects against a broad spectrum of bacteria, including drug-resistant strains.[1][2] This synergistic action makes pristinamycin a valuable therapeutic agent and an intriguing subject for research into the mechanisms of antibiotic action and ribosome function.

This compound specifically targets the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[3][4] Its unique mode of action and its interaction with other ribosomal-targeting antibiotics make it an essential tool for researchers investigating the intricacies of the bacterial translation machinery.

Mechanism of Action

This compound is a member of the streptogramin B class of antibiotics.[3] It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a premature termination of translation.[6][7]

The synergistic bactericidal activity of pristinamycin arises from the cooperative binding of its two components.[2][8] Pristinamycin IIA (a streptogramin A) binds to the A-site of the PTC, which induces a conformational change in the ribosome. This change enhances the binding affinity of this compound to its target site in the NPET.[9] The dual binding locks the ribosome in a non-productive state, effectively shutting down protein synthesis.[10]

Data Presentation

The following tables summarize the quantitative data available for this compound and its synergistic action with Pristinamycin IIA.

Table 1: In Vitro Activity of Pristinamycin (Pristinamycin I & II Combination)

| Bacterial Strain | MIC (μg/mL) | Reference |

| Methicillin-sensitive Staphylococcus aureus | ≤ 0.5 | [11] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.5 | [11] |

| Streptococcus pneumoniae (penicillin-resistant) | < 1 | [5][12] |

| Streptococcus pneumoniae (erythromycin-resistant) | < 1 | [12] |

Table 2: In Vitro Translation Inhibition by this compound

| System | Target Organism | IC50 (μM) | Reference |

| Cell-free translation | Escherichia coli | 4 | [13] |

Table 3: Synergistic Activity of Pristinamycin Components

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay determines the concentration-dependent inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract

-

Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Nuclease-free water

-

Microplate reader for detecting the reporter gene product

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, premix solution, and template DNA according to the manufacturer's instructions.

-

Aliquot the Reaction Mix: Distribute the master mix into the wells of a microplate.

-

Add this compound: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no DNA template). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the reaction (typically <1%).

-

Incubate: Incubate the microplate at 37°C for 1-2 hours to allow for transcription and translation.

-

Measure Reporter Activity: Following incubation, measure the reporter gene activity according to the specific reporter used (e.g., for luciferase, add the luciferin substrate and measure luminescence).

-

Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.

Toeprinting Assay to Map the Ribosome Stall Site

This technique identifies the specific mRNA codon where the ribosome stalls in the presence of an inhibitor like this compound.

Materials:

-

Linearized DNA template containing a T7 promoter followed by the gene of interest

-

In vitro transcription kit

-

Purified bacterial 70S ribosomes

-

Initiation factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

This compound

-

Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the expected stall site

-

Reverse transcriptase

-

dNTPs

-

Sequencing gel apparatus and reagents

Procedure:

-

Prepare mRNA: Synthesize mRNA from the linearized DNA template using an in vitro transcription kit. Purify the mRNA.

-

Form Initiation Complexes: Incubate the mRNA with 70S ribosomes, initiation factors, and fMet-tRNAfMet to form 70S initiation complexes at the start codon.

-